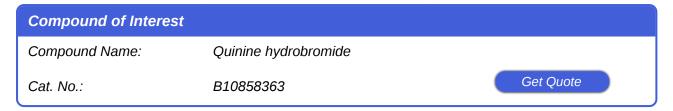


# A Comprehensive Technical Guide to the Physicochemical Properties and Solubility of Quinine Hydrobromide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the essential physicochemical properties and solubility characteristics of **quinine hydrobromide**. The information presented is intended to support research, development, and formulation activities involving this important pharmaceutical compound. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental methodologies are provided.

### **Physicochemical Properties**

**Quinine hydrobromide** is the hydrobromide salt of quinine, a primary alkaloid derived from the bark of the Cinchona tree.[1] Understanding its fundamental physicochemical properties is crucial for its application in pharmaceutical formulations.

Table 1: Physicochemical Properties of Quinine Hydrobromide



Property	Value	Reference
Molecular Formula	C20H25BrN2O2	[1][2][3]
Molecular Weight	405.34 g/mol	[1][2][3][4][5]
Appearance	Solid powder, yellow, or white silky, glittering needles.[1][2]	[1][2]
Melting Point	81-82°C	
рКа	$pK_{a1}$ : 5.07, $pK_{a2}$ : 9.7 (for quinine base)	[6][7]

Note: The pKa values provided are for the parent compound, quinine. The salt formation with hydrobromic acid will influence the pH of aqueous solutions.

### **Solubility Profile**

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation design. **Quinine hydrobromide**, as a salt, exhibits different solubility characteristics compared to its free base form.

Table 2: Solubility of Quinine and its Salts in Various Solvents



Solvent	Quinine Base	Quinine Hydrochloride	Quinine Sulfate	Quinine Hydrobromide
Water	1 g in 1900 mL (0.53 g/L)	Soluble	1 g in 810 mL	Data not readily available in quantitative terms. Expected to be more soluble than the free base.
Boiling Water	1 g in 760 mL	Very soluble	1 g in 32 mL	Data not readily available.
Ethanol	1 g in 0.8 mL	Very soluble	1 g in 120 mL	Data not readily available, but expected to be soluble.
Chloroform	1 g in 1.2 mL	Freely soluble	Slightly soluble	Data not readily available.
Ether	1 g in 250 mL	Very slightly soluble	Practically insoluble	Data not readily available.

Note: Quantitative solubility data for **quinine hydrobromide** is not extensively documented in readily available literature. The provided data for other forms of quinine offers a comparative perspective. The solubility of quinine salts is generally higher in water than the free base.

## **Experimental Protocols**

The following sections detail the standard methodologies for determining the key physicochemical and solubility properties discussed in this guide.

### **Determination of Melting Point**

The melting point is determined using the capillary method.

Protocol:



- A small, finely powdered sample of quinine hydrobromide is packed into a capillary tube to a height of 1-2 mm.
- The capillary tube is placed in a calibrated melting point apparatus.
- The sample is heated at a controlled rate.
- An initial rapid heating can be used to determine an approximate melting range.
- For an accurate determination, the heating rate is slowed to 1-2°C per minute when the temperature is within 20°C of the approximate melting point.[8][9]
- The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes liquid.[10]

### **Determination of pKa (Potentiometric Titration)**

The pKa values of quinine can be determined by potentiometric titration.

#### Protocol:

- A precise amount of quinine is dissolved in a suitable solvent, typically a co-solvent system like methanol-water for sparingly soluble substances.
- The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).[11][12]
- The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
- A titration curve is generated by plotting the pH versus the volume of titrant added.
- The pKa is determined from the pH at the half-equivalence point(s) on the titration curve.[7] [12]

### **Determination of Solubility (Shake-Flask Method)**



The equilibrium solubility is determined using the shake-flask method, a standard protocol recommended by the OECD and USP.[1][13][14]

#### Protocol:

- An excess amount of quinine hydrobromide is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.
- The flask is agitated in a constant temperature bath (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[15][16]
- The suspension is then filtered to remove the undissolved solid.
- The concentration of **quinine hydrobromide** in the clear filtrate is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
- The experiment is performed in triplicate to ensure the reliability of the results.

### **Visualizations**

The following diagrams illustrate key relationships and workflows relevant to the study of **quinine hydrobromide**.



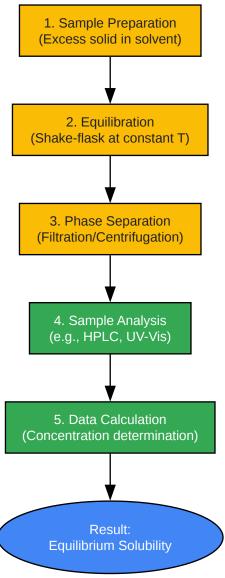
### Relationship between Physicochemical Properties and Solubility **Determines Polarity** Molecular Structure and H-bonding capacity (C20H25BrN2O2) Molecular Weight Influences molar concentration (405.34 g/mol) Solubility Governs pH-dependent рКа solubility (Acidity/Basicity) Crystal Lattice Energy Energy barrier to dissolution (Related to Melting Point)

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Caption: Interplay of physicochemical properties influencing solubility.



#### Experimental Workflow for Solubility Determination



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Caption: Standard procedure for determining equilibrium solubility.

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physicochemical Properties and Solubility of Quinine Hydrobromide]. BenchChem, [2025].
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